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Compound of Interest

Compound Name: Butyl sorbate

CAS No.: 7367-78-4

Cat. No.: B1277391

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Butyl sorbate, the butyl ester of sorbic acid, is a food preservative with antimicrobial properties

against a range of spoilage microorganisms, including yeasts, molds, and some bacteria.[1] As

a member of the sorbate family, its mechanism of action is primarily attributed to the disruption

of microbial cell membranes and the inhibition of essential metabolic pathways.[2][3] The

undissociated form of the acid is the active component, making its efficacy pH-dependent.[2][3]

This document provides detailed application notes, experimental protocols, and an overview of

the antimicrobial mechanism of butyl sorbate for research and development purposes.
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Property Value Reference

Chemical Name
butyl (2E,4E)-hexa-2,4-

dienoate
[4]

CAS Number 7367-78-4 [4]

Molecular Formula C10H16O2 [5]

Molecular Weight 168.23 g/mol [5]

Appearance
Colorless clear liquid

(estimated)
[4]

Boiling Point
221.00 to 223.00 °C @ 760.00

mm Hg
[4]

Flash Point 97.22 °C [4]

Solubility
Soluble in alcohol; Insoluble in

water
[4]

Antimicrobial Efficacy (Quantitative Data)
Direct quantitative data on the Minimum Inhibitory Concentration (MIC) of butyl sorbate
against a wide range of foodborne microorganisms is limited in publicly available literature.

However, data from studies on sorbic acid, potassium sorbate, and other sorbic acid esters can

provide valuable insights into the expected efficacy. The antimicrobial activity of sorbates is pH-

dependent, with higher efficacy at lower pH values.[6][7]

Note: The following tables summarize MIC values for sorbic acid and potassium sorbate, which

are structurally related to butyl sorbate and are expected to have a similar spectrum of activity.

The lipophilicity of butyl sorbate may influence its efficacy in different food matrices.

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid Against Various

Microorganisms
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Microorganism pH MIC (ppm) Reference

Escherichia coli 5.5 >1000 [7]

Staphylococcus

aureus
5.5 500 [7]

Salmonella

Typhimurium
5.5 1000 [7]

Aspergillus niger 5.0 500 [8]

Penicillium notatum 5.0 200 [9]

Saccharomyces

cerevisiae
4.5 100 [10]

Zygosaccharomyces

bailii
4.0 800 [11]

Table 2: Minimum Inhibitory Concentration (MIC) of Potassium Sorbate Against Various

Microorganisms

Microorganism pH MIC (ppm) Reference

Listeria

monocytogenes
6.0 >5000 [12]

Pseudomonas putida 6.0 >5000 [12]

Yersinia enterocolitica 5.0 2500 [12]

Aeromonas hydrophila 5.0 1000 [12]

Aspergillus niger 5.5 1500 [8]

Penicillium expansum 5.0 500 [8]

Mechanism of Antimicrobial Action
The antimicrobial action of sorbates, including butyl sorbate, is multifaceted and not fully

elucidated at the molecular signaling level. The primary mechanisms are understood to be:
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Disruption of Cell Membrane: The lipophilic nature of the undissociated sorbic acid allows it

to pass through the microbial cell membrane.[1] Inside the cell, where the pH is generally

higher, the acid dissociates, releasing protons and acidifying the cytoplasm. This disrupts the

transmembrane proton gradient, interfering with cellular processes such as ATP synthesis

and nutrient transport.[1][13]

Inhibition of Cellular Enzymes: Sorbates can inhibit various essential enzymes involved in

microbial metabolism.[1][14] This includes enzymes of the Krebs cycle and other metabolic

pathways, leading to the cessation of growth and eventual cell death.
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Caption: Generalized antimicrobial action of sorbates.

Experimental Protocols
The following are generalized protocols for evaluating the efficacy of butyl sorbate as a food

preservative. These should be adapted and optimized for specific food matrices and target

microorganisms.
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Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution Method
This protocol determines the lowest concentration of butyl sorbate that inhibits the visible

growth of a target microorganism.

Materials:

Butyl sorbate stock solution (prepared in a suitable solvent, e.g., ethanol, and then diluted

in the growth medium)

Sterile 96-well microtiter plates

Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Yeast Mold Broth for

fungi)

Microorganism culture in the logarithmic growth phase, adjusted to a standardized

concentration (e.g., 1 x 10^6 CFU/mL)

Microplate reader or visual inspection

Procedure:

Serial Dilution: Prepare a two-fold serial dilution of the butyl sorbate stock solution across

the wells of the 96-well plate using the appropriate growth medium. The final volume in each

well should be 100 µL.

Inoculation: Inoculate each well (except for the negative control) with 100 µL of the

standardized microorganism suspension, resulting in a final volume of 200 µL and a 1:2

dilution of the butyl sorbate concentrations. The final inoculum concentration should be

approximately 5 x 10^5 CFU/mL.

Controls:

Positive Control: Wells containing only the growth medium and the microorganism (no

butyl sorbate).
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Negative Control: Wells containing only the growth medium (no microorganism or butyl
sorbate).

Incubation: Incubate the microtiter plate at the optimal temperature and time for the growth of

the target microorganism (e.g., 37°C for 24-48 hours for bacteria; 25-30°C for 48-72 hours

for yeasts and molds).

MIC Determination: The MIC is the lowest concentration of butyl sorbate at which no visible

growth (turbidity) is observed. This can be determined visually or by measuring the optical

density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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